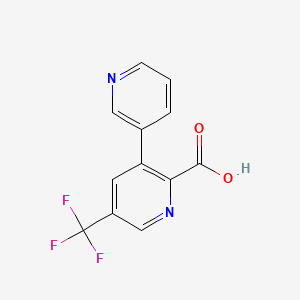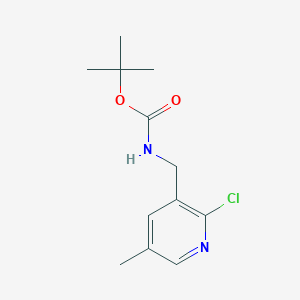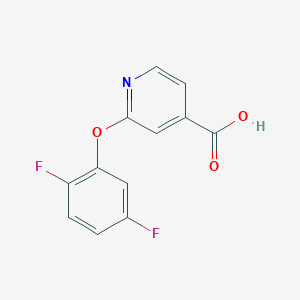
8-(3-Piperidinyloxy)quinoline dihydrochloride
Vue d'ensemble
Description
8-(3-Piperidinyloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O and a molecular weight of 301.2 g/mol. It features a quinoline core structure with a piperidine substituent, making it a unique compound in the field of chemical research. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves several steps, typically starting with the formation of the quinoline core. Various methods can be employed, including:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction under solvent-free conditions.
One-Pot Reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.
Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
8-(3-Piperidinyloxy)quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-(3-Piperidinyloxy)quinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of anti-malarial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interfere with the malaria parasite’s ability to break down and digest hemoglobin, making them effective anti-malarial agents . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-(3-Piperidinyloxy)quinoline dihydrochloride can be compared with other quinoline derivatives, such as:
Quinine: An alkaloid used to treat malaria, with a similar quinoline core structure.
Chloroquine: Another anti-malarial drug that shares structural similarities with quinoline derivatives.
Hydroxychloroquine: A derivative of chloroquine, used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific piperidine substituent, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
IUPAC Name |
8-piperidin-3-yloxyquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-4-11-5-2-9-16-14(11)13(7-1)17-12-6-3-8-15-10-12;;/h1-2,4-5,7,9,12,15H,3,6,8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAOJVYZGEZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)




